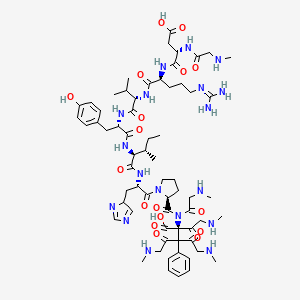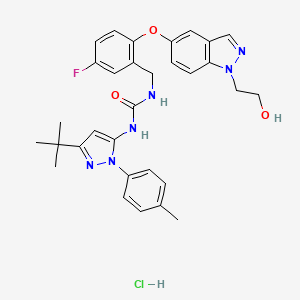
PF-06446846 Hydrochlorid
Übersicht
Beschreibung
PF846, auch bekannt als PF-06446846, ist eine arzneimittelähnliche Verbindung, die selektiv die Synthese spezifischer Proteine inhibiert, indem sie die Translationselongation blockiert. Es hat sich gezeigt, dass es vielversprechend ist bei der gezielten Ansteuerung von Proteinen, die bei früheren Versuchen zur Wirkstoffentdeckung nicht erreicht werden konnten. PF846 bindet im ribosomalen Austrittskanal und hemmt die Translationsbeendigung, indem es die naszierende Kette im ribosomalen Austrittskanal arretiert .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von PF846 umfasst eine Reihe chemischer Reaktionen, die zur Bildung der endgültigen Verbindung führen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von Schritten synthetisiert wird, die die Bildung wichtiger Zwischenprodukte und deren anschließende Umwandlung in das Endprodukt beinhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von PF846 würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess würde Reinigungsschritte wie Kristallisation oder Chromatographie umfassen, um das Endprodukt zu isolieren .
Wissenschaftliche Forschungsanwendungen
PF846 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanisms of translation elongation and termination, providing insights into the fundamental processes of protein synthesis. In medicine, PF846 holds potential as a therapeutic agent for diseases caused by proteins that are difficult to target with traditional small-molecule therapeutics .
Wirkmechanismus
Target of Action
PF-06446846 hydrochloride primarily targets Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) in the body . PCSK9 is a protein that binds to the Low-Density Lipoprotein (LDL) receptor, preventing it from removing LDL cholesterol from the blood .
Mode of Action
PF-06446846 hydrochloride is an orally active and highly selective inhibitor of the translation of PCSK9 . It inhibits PCSK9 by inducing the ribosome to stall around codon 34 . This stalling effectively suppresses PCSK9 expression
Biochemical Pathways
The primary biochemical pathway affected by PF-06446846 hydrochloride is the PCSK9-LDL receptor pathway .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The primary molecular effect of PF-06446846 hydrochloride’s action is the reduction of plasma PCSK9 levels . On a cellular level, this results in an increased availability of LDL receptors to remove LDL cholesterol from the blood . Consequently, it leads to a reduction in total cholesterol levels .
Biochemische Analyse
Biochemical Properties
PF-06446846 hydrochloride interacts with the ribosome, a biomolecule responsible for protein synthesis, and stalls it when synthesizing PCSK9 . This interaction is highly selective, affecting only the production of PCSK9 and a few other proteins .
Cellular Effects
PF-06446846 hydrochloride has been shown to inhibit the secretion of PCSK9 by Huh7 cells . This inhibition impacts cellular processes related to cholesterol metabolism, as PCSK9 plays a crucial role in regulating circulating levels of low-density lipoprotein cholesterol (LDL-C) by inhibiting LDL receptor recycling in the liver .
Molecular Mechanism
The molecular mechanism of action of PF-06446846 hydrochloride involves inducing the ribosome to stall around codon 34 during the translation of PCSK9 . This stalling prevents the synthesis of PCSK9, thereby reducing its levels in the cell and ultimately in the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, PF-06446846 hydrochloride has been shown to reduce circulating levels of PCSK9 and total cholesterol levels in rats following oral dosing
Dosage Effects in Animal Models
In animal models, specifically in male Sprague-Dawley rats, PF-06446846 hydrochloride administered orally at dosages of 5, 15, and 50 mg/kg/day for 14 days resulted in a dose-dependent reduction in plasma PCSK9 and total cholesterol levels .
Metabolic Pathways
PF-06446846 hydrochloride is involved in cholesterol metabolism pathways. By inhibiting the synthesis of PCSK9, it impacts the regulation of LDL-C levels, as PCSK9 inhibits LDL receptor recycling in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PF846 involves a series of chemical reactions that result in the formation of the final compound. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of steps involving the formation of key intermediates and their subsequent transformation into the final product .
Industrial Production Methods: Industrial production of PF846 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PF846 durchläuft hauptsächlich Reaktionen im Zusammenhang mit seinem Wirkmechanismus, der die Bindung an das Ribosom und die Hemmung der Translationsbeendigung umfasst. Die Verbindung unterliegt in ihrem biologischen Kontext keinen typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution .
Häufige Reagenzien und Bedingungen: Die in der Synthese von PF846 verwendeten Reagenzien und Bedingungen werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung während ihres Wirkmechanismus mit ribosomaler RNA und eukaryotischem Freisetzungsfaktor 1 interagiert .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Wechselwirkung von PF846 mit dem Ribosom gebildet wird, ist die arretierte naszierende Kette im ribosomalen Austrittskanal. Diese Wechselwirkung verhindert den Abschluss der Proteinsynthese .
Wissenschaftliche Forschungsanwendungen
PF846 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es wird verwendet, um die Mechanismen der Translationselongation und -beendigung zu untersuchen und liefert Einblicke in die grundlegenden Prozesse der Proteinsynthese. In der Medizin hat PF846 das Potenzial als Therapeutikum für Krankheiten, die durch Proteine verursacht werden, die mit traditionellen niedermolekularen Therapeutika nur schwer zu erreichen sind .
Wirkmechanismus
PF846 entfaltet seine Wirkung, indem es an den ribosomalen Austrittskanal bindet und die Translationsbeendigung hemmt. Die Verbindung arretiert die naszierende Kette in einer kompakten α-helikalen Konformation und induziert Umlagerungen in der 28S-ribosomalen RNA, die die katalytische Aktivität des Peptidyltransferasezentrums unterdrücken. Diese Hemmung verhindert die Hydrolyse von Peptidyl-tRNA, die vom eukaryotischen Freisetzungsfaktor 1 gefördert wird, und blockiert so effektiv die Proteinsynthese .
Vergleich Mit ähnlichen Verbindungen
PF846 ist einzigartig in seiner Fähigkeit, selektiv die Synthese spezifischer Proteine zu hemmen, indem es die Translationselongation blockiert. Zu ähnlichen Verbindungen gehören PF8503, das die menschliche Translation ebenfalls selektiv blockiert, und Homoharringtonin, ein allgemeinerer Translationsinhibitor. Die Spezifität und der Wirkmechanismus von PF846 unterscheiden es von diesen anderen Verbindungen .
Liste ähnlicher Verbindungen:- PF8503
- Homoharringtonin
Eigenschaften
IUPAC Name |
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,17,24H,1,4,11,14H2;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSJYIVIWBIHOU-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















